molecular formula C9H9N3O B13816800 1-Amino-3-methylquinoxalin-2(1H)-one CAS No. 33096-86-5

1-Amino-3-methylquinoxalin-2(1H)-one

Cat. No.: B13816800
CAS No.: 33096-86-5
M. Wt: 175.19 g/mol
InChI Key: DYQDOFNULONHSB-UHFFFAOYSA-N
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Description

1-Amino-3-methylquinoxalin-2(1H)-one is an organic compound belonging to the quinoxaline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-methylquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable diketone or keto acid, followed by amination and methylation steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoxaline derivatives with different oxidation states.

    Reduction: Reduction of the quinoxaline ring to form dihydroquinoxalines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-Amino-3-methylquinoxalin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA, leading to a biological response. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a similar structure but without the amino and methyl groups.

    2-Methylquinoxaline: A derivative with a methyl group at the 2-position.

    3-Aminoquinoxaline: A derivative with an amino group at the 3-position.

Uniqueness

1-Amino-3-methylquinoxalin-2(1H)-one is unique due to the presence of both amino and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its interactions with molecular targets and potentially improve its efficacy in various applications.

Properties

CAS No.

33096-86-5

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-amino-3-methylquinoxalin-2-one

InChI

InChI=1S/C9H9N3O/c1-6-9(13)12(10)8-5-3-2-4-7(8)11-6/h2-5H,10H2,1H3

InChI Key

DYQDOFNULONHSB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)N

Origin of Product

United States

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